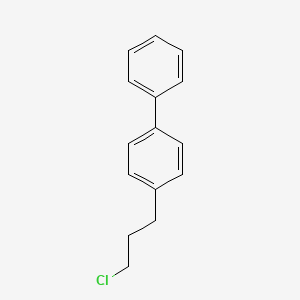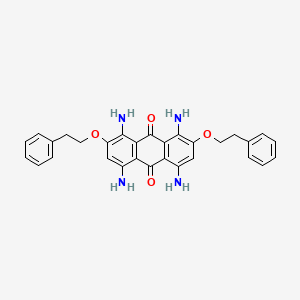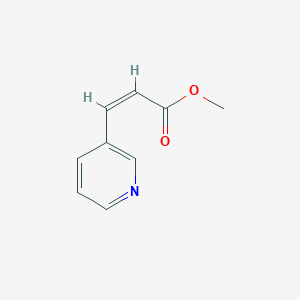
Methyl(Z)-3-(pyridin-3-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(Z)-3-(pyridin-3-yl)acrylate is an organic compound that belongs to the class of acrylates It features a pyridine ring attached to an acrylate moiety, with the methyl ester group in the Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(Z)-3-(pyridin-3-yl)acrylate typically involves the reaction of pyridine-3-carboxaldehyde with methyl acrylate under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by isomerization to yield the Z-configuration. Common bases used in this reaction include piperidine or pyrrolidine, and the reaction is often carried out in solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tertiary amines or phase-transfer catalysts can be employed to facilitate the reaction. The use of automated systems and reactors ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(Z)-3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Methyl-3-(pyridin-3-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl(Z)-3-(pyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl(Z)-3-(pyridin-3-yl)acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acrylate moiety can undergo Michael addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl(Z)-3-(pyridin-2-yl)acrylate
- Methyl(Z)-3-(pyridin-4-yl)acrylate
- Ethyl(Z)-3-(pyridin-3-yl)acrylate
Uniqueness
Methyl(Z)-3-(pyridin-3-yl)acrylate is unique due to the position of the pyridine ring, which influences its reactivity and interactions with other molecules. The Z-configuration also imparts specific stereochemical properties that can affect its biological activity and chemical behavior.
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
methyl (Z)-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4- |
InChI-Schlüssel |
APCQGKVIYRVRKN-PLNGDYQASA-N |
Isomerische SMILES |
COC(=O)/C=C\C1=CN=CC=C1 |
Kanonische SMILES |
COC(=O)C=CC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


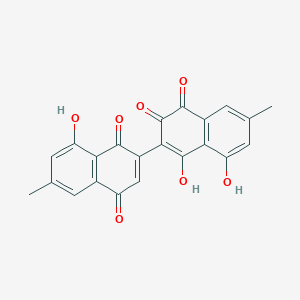
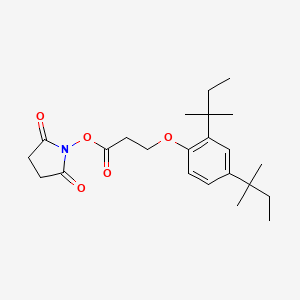
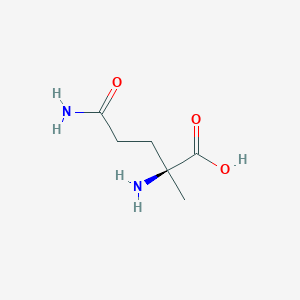
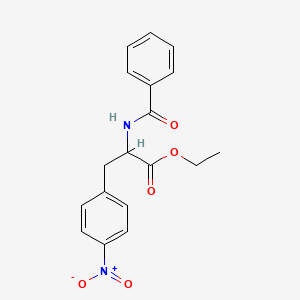

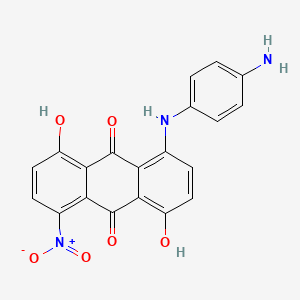

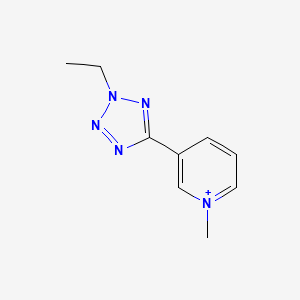
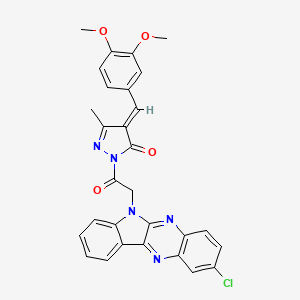

![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)

